2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Description

Nomenclature and Structural Characteristics of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

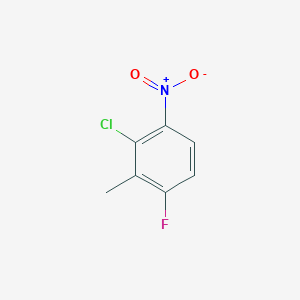

This compound is a synthetic organic compound characterized by a benzene (B151609) ring functionalized with four different substituents: a nitro group (NO₂), a chlorine atom (Cl), a fluorine atom (F), and a methyl group (CH₃). The formal IUPAC name for this compound is this compound. sigmaaldrich.com The numbering of the substituents on the benzene ring follows standard chemical nomenclature rules, assigning the nitro group to the first position, which then dictates the numbering for the remaining groups.

The molecular structure consists of a planar benzene ring. The presence of multiple, electronically distinct substituents—the electron-withdrawing nitro, chloro, and fluoro groups, and the electron-donating methyl group—creates a complex electronic environment on the aromatic ring. This arrangement significantly influences the molecule's reactivity in further chemical transformations. The compound is a solid at room temperature. sigmaaldrich.com

Detailed physicochemical and structural data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 90292-62-9 sigmaaldrich.com |

| Molecular Formula | C₇H₅ClFNO₂ sigmaaldrich.combldpharm.com |

| Molecular Weight | 189.57 g/mol bldpharm.comchemscene.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | OEWOEJIFEWFIGG-UHFFFAOYSA-N sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Significance of Substituted Nitrobenzenes in Contemporary Organic Synthesis

Substituted nitrobenzenes, including halogenated variants like this compound, are a critically important class of intermediates in organic synthesis. nih.gov Their utility stems from the versatile chemistry of the nitro group and its profound influence on the reactivity of the aromatic ring.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, typically directing incoming electrophiles to the meta position. numberanalytics.combritannica.com More significantly, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), a powerful reaction for forming new carbon-heteroatom or carbon-carbon bonds. Halogen atoms, particularly those positioned ortho or para to the nitro group, become excellent leaving groups in SₙAr reactions.

Furthermore, the nitro group itself can be readily transformed into other functional groups. The most common and synthetically valuable transformation is its reduction to an amino group (NH₂), which provides access to anilines. researchgate.net Halogenated anilines are indispensable precursors for the production of a wide range of high-value chemicals, including:

Pharmaceuticals numberanalytics.comresearchgate.net

Agrochemicals , such as pesticides and herbicides nih.govresearchgate.net

Dyes and Pigments , including azo and sulfur dyes nih.govnumberanalytics.commdpi.com

The ability to selectively reduce the nitro group in the presence of other reducible functionalities, such as halogens, is a key challenge and an area of active research. researchgate.net This chemoselectivity allows for the retention of the halogen substituents for subsequent cross-coupling reactions or other modifications, making polysubstituted nitrobenzenes powerful and versatile building blocks in multi-step syntheses. libretexts.org

Historical Context and Evolution of Research on Halogenated Nitroaromatics

The study of nitroaromatic compounds dates back to the 19th century. In 1834, the German chemist Eilhardt Mitscherlich first prepared nitrobenzene (B124822) by treating benzene with fuming nitric acid. britannica.com This discovery laid the foundation for aromatic chemistry, and nitration soon became one of the most fundamental reactions in organic synthesis. nih.gov The subsequent development of halogenation reactions provided access to a wide variety of halogenated aromatics.

For many decades, research focused on the synthesis and basic reactivity of these compounds. They were instrumental in the burgeoning chemical industry, particularly for the production of dyes from aniline (B41778) derivatives. nih.gov However, the extensive use of halogenated nitroaromatics led to their emergence as environmental pollutants, which spurred a new wave of research beginning in the latter half of the 20th century. nih.govmdpi.com

This modern era of research has been characterized by several key evolutionary trends:

Focus on Selective Synthesis: A major challenge in the synthesis of functionalized anilines is the selective reduction of the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation). researchgate.netacs.orgresearchgate.net This has driven the development of advanced catalytic systems, including those based on platinum, cobalt, gold, and silver, designed to achieve high chemoselectivity. researchgate.netacs.org

Process Optimization: Research has expanded from traditional batch reactions to continuous flow processes. acs.orgacs.org Flow chemistry can offer advantages for highly exothermic reactions like hydrogenations and can improve safety and productivity. acs.org

Biodegradation Studies: Recognizing the environmental persistence of these compounds, significant research has been dedicated to understanding their biodegradation pathways. nih.gov Studies have identified bacterial strains capable of metabolizing halogenated nitroaromatics, often initiating degradation through reduction of the nitro group or oxidative removal of a substituent. nih.govnih.gov

This evolution reflects a maturation of the field, moving from foundational synthesis to sophisticated process control and environmental remediation.

Overview of Research Directions and Key Challenges for this compound

As a specific, highly substituted building block, this compound presents both opportunities and challenges for synthetic chemists. While detailed research on this exact molecule is not extensive, its structure points to several key areas of interest and difficulty, which are representative of challenges for complex halogenated nitroaromatics.

Research Directions:

Intermediate for Complex Molecules: The primary application for a compound like this compound is as a versatile intermediate. Its multiple functional groups allow for a sequence of selective reactions. For example, the nitro group can be reduced to an amine, which can then direct further substitutions or participate in cyclization reactions. The halogen atoms can be replaced via nucleophilic substitution or used in metal-catalyzed cross-coupling reactions to build more complex molecular architectures. mdpi.com

Precursor to Bioactive Compounds: Halogenated anilines derived from such precursors are key components in many pharmaceuticals and agrochemicals. researchgate.net The specific substitution pattern of this compound could be designed to target specific biological receptors or to fine-tune the pharmacokinetic properties of a lead compound. For instance, related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid are used as intermediates in chemical manufacturing. google.com

Key Challenges:

Regioselectivity in Synthesis: The synthesis of a polysubstituted benzene with a specific isomer pattern like this compound is non-trivial. The directing effects of the substituents must be carefully managed during the synthetic sequence (e.g., nitration, halogenation, etc.) to obtain the desired product and avoid the formation of unwanted isomers. libretexts.org

Chemoselective Transformations: The main challenge in utilizing this molecule is achieving chemoselectivity in its reactions. A primary goal is often the selective reduction of the nitro group to an aniline. This is difficult because the catalysts used for hydrogenation can also promote hydrodehalogenation, removing the chlorine or fluorine atoms. researchgate.netacs.org The presence of multiple halogens (Cl and F) with different bond strengths adds another layer of complexity.

Steric Hindrance: The methyl group adjacent to both the chlorine and nitro groups introduces steric hindrance. This can affect the rate and feasibility of reactions at these sites, such as nucleophilic substitution of the chlorine atom, potentially requiring more forcing reaction conditions. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWOEJIFEWFIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532072 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90292-62-9 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Fluoro 3 Methyl 1 Nitrobenzene and Its Precursors

Direct Synthesis Approaches

Direct synthesis strategies involve the sequential introduction of chloro, fluoro, methyl, and nitro groups onto a benzene (B151609) or toluene (B28343) ring. These methods heavily rely on the principles of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. fiveable.memasterorganicchemistry.com The introduction of nitro and halogen groups onto a substituted toluene core is a key strategy, though the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. libretexts.org

A common strategy for synthesizing nitrated aromatic compounds is the direct nitration of a suitable precursor. In the context of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene, a logical precursor to nitrate (B79036) would be 2-chloro-4-fluoro-3-methylbenzene. However, a more readily available starting material is 2-chloro-4-fluorotoluene (B151448), where the methyl group is at position 1.

The nitration of 2-chloro-4-fluorotoluene is well-documented in patent literature. prepchem.comgoogle.com This reaction is typically carried out using a nitrating agent such as potassium nitrate in the presence of concentrated sulfuric acid. prepchem.comgoogle.com The reaction is highly regioselective, but it predominantly yields the isomer 2-chloro-4-fluoro-5-nitrotoluene , not the target compound. prepchem.com This outcome is a direct consequence of the directing effects of the substituents on the aromatic ring.

Experimental data from various sources show that reaction conditions can be optimized to achieve high yields of the 5-nitro isomer.

| Starting Material | Nitrating Agent | Solvent | Dehydrating Agent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-4-fluorotoluene | Potassium Nitrate | 1,2-Dichloroethane | Sulfuric Acid | 0 - 10 | 2-Chloro-4-fluoro-5-nitrotoluene | 94.3 | google.com |

| 2-Chloro-4-fluorotoluene | Potassium Nitrate | 1,2-Dichloroethane | Sulfuric Acid | < 10 | 2-Chloro-4-fluoro-5-nitrotoluene | ~56 (based on 13.0g from 20.0g) | prepchem.com |

| 2-Chloro-4-fluorobenzotrichloride | Mixed Acid (HNO₃/H₂SO₄) | None | Sulfuric Acid | -2 - 0 | 2-Chloro-4-fluoro-5-nitrotrichlorotoluene | 98.0 | patsnap.com |

An alternative direct approach involves the halogenation of a fluoronitrotoluene precursor. For instance, one could theoretically start with a compound like 4-fluoro-3-methyl-1-nitrobenzene and introduce a chlorine atom via electrophilic chlorination. The regioselectivity of this step would be critical.

The chlorination of 4-fluoronitrobenzene is known to produce 3-chloro-4-fluoronitrobenzene . google.com This reaction is typically catalyzed by a combination of iodine and iron or antimony compounds. google.com This precedent suggests that the position meta to the deactivating nitro group and ortho to the activating (but ortho, para-directing) fluoro group is susceptible to chlorination. Applying this logic to a precursor like 3-fluoro-2-methylnitrobenzene would be a potential, though complex, route to explore for the synthesis of the target molecule.

The primary challenge in synthesizing a specific isomer of a polysubstituted benzene, such as this compound, is controlling the regioselectivity of the electrophilic substitution reactions. libretexts.orglibretexts.org The position of an incoming electrophile is directed by the substituents already on the ring. libretexts.org

In the case of nitrating 2-chloro-4-fluorotoluene , the substituents are:

-CH₃ (at C1): An activating, ortho, para-director.

-Cl (at C2): A deactivating, ortho, para-director.

-F (at C4): A deactivating, ortho, para-director.

The directing effects of these groups combine to determine the final position of the nitro group.

The fluoro group at C4 strongly directs ortho to itself, to positions C3 and C5.

The chloro group at C2 directs ortho (C3) and para (C5).

The methyl group at C1 directs ortho (C2, C6) and para (C4), but these positions are already substituted.

Both the chloro and fluoro groups direct towards position C5 (para to chloro, ortho to fluoro) and C3 (ortho to both). However, the position C5 is sterically less hindered than C3, which is flanked by the methyl and chloro groups. Furthermore, the para position relative to one halogen (and ortho to another) is often favored. This cumulative electronic and steric guidance results in the strong preference for nitration at the C5 position, leading to the formation of 2-chloro-4-fluoro-5-nitrotoluene as the major product. prepchem.comgoogle.com Achieving nitration at the C6 position (to form the desired product after considering IUPAC naming relative to the nitro group) would require overcoming these strong directing effects, a non-trivial synthetic challenge.

Electrophilic Aromatic Substitution for Functional Group Introduction

Synthesis from Advanced Precursors

Synthesizing the target compound may be more feasible by starting with a molecule that already contains the core substituted structure, thereby simplifying the number of subsequent transformations and regiochemical challenges.

As established, 2-chloro-4-fluorotoluene is a key advanced precursor. While its direct nitration primarily yields an isomer, this starting material is valuable for producing related compounds. prepchem.comgoogle.com The synthesis of 2-chloro-4-fluorotoluene itself is an important preliminary step. It can be prepared from 2-chloro-4-aminotoluene via a diazotization reaction followed by thermal decomposition of the resulting diazonium salt in the presence of anhydrous hydrogen fluoride (B91410) (a variation of the Balz-Schiemann reaction). patsnap.comgoogle.com This method provides the required precursor with high purity. google.com

A patent describes a multi-step process starting from 2-chloro-4-fluorotoluene to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This process first involves photochlorination of the methyl group to form a dichloromethyl group, followed by nitration (which again occurs at the 5-position), and subsequent hydrolysis and oxidation to the carboxylic acid. google.com This further illustrates that the 5-position is the most reactive site for electrophilic substitution on the 2-chloro-4-fluorotoluene ring system.

Routes involving 2-chloro-4-fluorotoluene as a Starting Material

Halogenation and Subsequent Nitration Strategies

One potential pathway to this compound involves the initial halogenation of a suitable precursor followed by nitration. This strategy's success hinges on the directing effects of the substituents already present on the aromatic ring. For instance, starting with a molecule like 3-fluoro-4-methyltoluene, the first step would be chlorination. Halogenation is an electrophilic aromatic substitution reaction that typically requires a catalyst, such as an iron or aluminum halide, to activate the halogen. libretexts.org

The subsequent nitration step introduces the nitro (NO₂) group. This is one of the most fundamental reactions in organic chemistry, typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. beilstein-journals.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govmasterorganicchemistry.com The regiochemical outcome of both the chlorination and nitration steps is dictated by the electronic and steric effects of the fluorine and methyl groups, which would need to be carefully managed to achieve the desired 2-chloro-4-fluoro-3-methyl substitution pattern.

Derivatization of 4-fluoro-3-methyl-1-nitrobenzenebeilstein-journals.org

An alternative approach begins with a pre-functionalized nitroaromatic compound, 4-fluoro-3-methyl-1-nitrobenzene. The objective is to introduce a chlorine atom at the C-2 position through electrophilic halogenation. In this case, the existing substituents—fluoro, methyl, and nitro groups—would direct the incoming electrophile (Cl⁺). The nitro group is a strong deactivator and meta-director, while the fluoro and methyl groups are ortho-, para-directors. The interplay of these directing effects would determine the feasibility and selectivity of chlorination at the desired position.

Synthesis via Nucleophilic Aromatic Substitution of Dihalogenated Nitrobenzenesresearchgate.netvapourtec.com

Nucleophilic aromatic substitution (SNAr) provides a powerful method for synthesizing fluoronitrobenzene compounds from corresponding chloronitrobenzenes. google.com This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.comyoutube.com

A plausible SNAr route to a close analogue, 3-chloro-4-fluoro-nitrobenzene, involves the reaction of 3,4-dichloronitrobenzene (B32671) with potassium fluoride (KF). google.comprepchem.com The nitro group at the C-1 position activates the halogen at the C-4 position for nucleophilic attack by the fluoride ion. The fluorine atom displaces the chlorine atom at the para position. This established method highlights the potential of using a dihalogenated precursor like 1,2-dichloro-4-fluoro-5-methylbenzene (B3031222) or a related isomer for the synthesis of this compound.

Exploration of Reaction Conditions for Regioisomeric Control

Controlling regioselectivity in SNAr reactions on polyhalogenated nitrobenzenes is critical. The outcome is influenced by several factors, including the nature of the leaving group, the reaction temperature, and the solvent system.

Leaving Group Ability : In nucleophilic aromatic substitution, the typical halide leaving group trend seen in SN2 reactions is often inverted. Due to fluorine's high electronegativity, the carbon it is attached to becomes more electrophilic and thus more susceptible to nucleophilic attack. This can make fluoride a better leaving group than other halogens in the context of an SNAr mechanism, as the slow step is the initial attack by the nucleophile. youtube.com

Reaction Conditions : High temperatures are generally required to drive these reactions. Solvents such as sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) are often employed because of their high boiling points and ability to dissolve the reacting species. google.com

The table below summarizes reaction conditions found in the literature for the synthesis of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloronitrobenzene, illustrating typical parameters for this type of transformation.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-dichloronitrobenzene | Potassium Fluoride (KF) | Sulfolane | 240 | 24 | 68.8 | google.com |

| 3,4-dichloronitrobenzene | Potassium Fluoride (KF), AlCl₃, Methyl-trioctyl-ammonium chloride | Tetramethylene sulphone | 200 | 2 | 85 | prepchem.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govmdpi.com These principles are highly relevant to the synthesis of nitroaromatic compounds, as traditional methods often involve harsh reagents and generate significant waste. researchgate.net

Sustainable Solvents and Catalytic Systems for Reduced Environmental Impact

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. nih.gov For nitration reactions, which traditionally use large excesses of sulfuric acid, research is ongoing into alternative systems. researchgate.net This includes the use of solid acid catalysts or carrying out reactions in safer media. For instance, methods have been developed for the synthesis of nitro heteroaromatics using potassium peroxymonosulfate (B1194676) (Oxone) in water, which offers advantages in terms of operational simplicity and safety. scribd.com Biocatalysis, using enzymes to perform chemical transformations, also represents a sustainable technique that can offer high selectivity under mild conditions in aqueous media. mdpi.com

Flow Chemistry Applications in the Synthesis of this compound Analogues

Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks, especially during scale-up in traditional batch reactors. beilstein-journals.orgresearchgate.net Flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers a much safer and more efficient alternative. ewadirect.com

The key advantages of flow chemistry for nitration include:

Enhanced Safety : The small volume of the reactor at any given time minimizes the risk of a thermal runaway. researchgate.netewadirect.com

Superior Heat Transfer : The high surface-area-to-volume ratio of flow reactors allows for rapid and precise temperature control. researchgate.netvapourtec.com

Improved Selectivity : Precise control over reaction time and temperature can reduce the formation of unwanted byproducts and over-nitration. vapourtec.comacs.org

Rapid Optimization and Scale-Up : Reaction parameters can be screened quickly, and production can be scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). ewadirect.comacs.org

Studies have demonstrated the successful transfer of challenging nitration reactions from batch to continuous flow, resulting in significant time savings and improved safety profiles. vapourtec.comacs.org This technology is well-suited for the synthesis of complex nitroaromatic compounds like this compound.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Fluoro 3 Methyl 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic rings, such as those bearing strongly electron-withdrawing groups like the nitro group (-NO₂). nih.gov This reaction proceeds via a substitution mechanism where a nucleophile displaces a leaving group on the aromatic ring. nih.gov Unlike SN1 and SN2 reactions common for alkyl halides, SNAr reactions have a distinct mechanism suitable for aryl systems. nih.govgoogle.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. mdpi.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov This step involves a temporary loss of aromaticity in the ring. nih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.govresearchgate.net

The presence and position of electron-withdrawing groups (EWGs) are critical for activating an aromatic ring toward nucleophilic attack. rsc.org The nitro group is one of the most powerful activating groups for the SNAr mechanism. nih.govresearchgate.net It strongly withdraws electron density from the benzene (B151609) ring through both inductive (-I) and resonance (-M) effects. researchgate.net This effect is most pronounced at the ortho and para positions relative to the nitro group, creating partial positive charges at these carbons and making them more susceptible to attack by nucleophiles. researchgate.net

Furthermore, the nitro group plays a crucial role in stabilizing the anionic Meisenheimer complex formed during the reaction. nih.govmdpi.com When the nucleophile attacks at the ortho or para position, the negative charge of the intermediate can be delocalized onto the nitro group through resonance, which significantly lowers the activation energy of the reaction. mdpi.comjsynthchem.com In 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene, the chloro substituent is ortho to the nitro group, and the fluoro substituent is para. Both positions are therefore activated towards nucleophilic attack.

Halogens themselves are electron-withdrawing and contribute to the activation of the ring, although their effect is less pronounced than that of the nitro group. researchgate.net Their primary role in SNAr reactions is to act as the leaving group.

The nature of both the leaving group and the nucleophile significantly influences the rate and outcome of SNAr reactions. rsc.org

Leaving Group Ability: In contrast to SN2 reactions, the trend for halogen leaving group ability in SNAr is typically F > Cl ≈ Br > I. nih.gov This inverted order is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govnih.gov The subsequent, faster step is the departure of the halide. nih.gov

Nucleophile Strength: The reactivity in SNAr reactions is also dependent on the strength of the incoming nucleophile. rsc.org Strong nucleophiles, such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂N⁻), react more efficiently with activated aromatic rings. rsc.org Weaker nucleophiles may require more forcing conditions, such as higher temperatures, to achieve substitution. rsc.org

For this compound, nucleophilic substitution can potentially occur at two positions: C-2 (displacement of chloride) and C-4 (displacement of fluoride). Both positions are activated, being ortho and para to the strongly electron-withdrawing nitro group, respectively.

Several factors determine the regioselectivity of the reaction:

Leaving Group Ability: Based on the established leaving group order in SNAr reactions (F > Cl), substitution of the fluoride (B91410) at the C-4 position is generally expected to be favored. nih.govgoogle.com

Steric Hindrance: The methyl group at the C-3 position is adjacent to both the chloro and fluoro substituents. It may exert steric hindrance that could influence the nucleophile's approach to either site. The specific steric demands of the incoming nucleophile would be a determining factor.

Electronic Effects: The methyl group is weakly electron-donating, which could slightly modulate the electron density at the adjacent carbon atoms, although this effect is generally considered minor compared to the powerful influence of the nitro group.

While specific experimental data on the regioselectivity of this compound is not extensively documented in readily available literature, studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) show that regioselectivity can be highly sensitive to the nucleophile and solvent conditions. researchgate.net For example, in some cases, substitution occurs preferentially at the ortho position, while in others, the para position is favored. researchgate.net Therefore, without direct experimental evidence for this compound, predicting the exact regiochemical outcome remains speculative, though substitution of the more labile fluoride is a strong possibility.

SNAr reactions on halogenated nitrobenzenes are a cornerstone of synthetic chemistry for creating carbon-heteroatom bonds. By selecting appropriate nucleophiles, C-O, C-N, and C-S bonds can be readily formed. While specific examples for this compound are not prevalent, the reactivity can be illustrated with analogous reactions on similar substrates.

Formation of C-O Bonds (Ether Synthesis): Alkoxides and phenoxides are effective nucleophiles for displacing halogens on activated aryl rings to form aryl ethers. Such reactions are typically carried out in the presence of a base.

| Substrate | Nucleophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| p-Nitrochlorobenzene | Ethanol (B145695) / NaOH | Benzyltrimethylammonium chloride, 85°C, 4h | p-Nitrophenetole | Not specified | google.com |

| 3-Chloro-4-fluoronitrobenzene | 2-Pyridylcarbinol / KOH | Acetonitrile, 40°C, >18h | 3-Chloro-4-(2-pyridylmethoxy)nitrobenzene | Not specified | googleapis.com |

| Halonitrobenzene | Aqueous alkali metal hydroxide | 100-200°C | Nitrophenol | Not specified | google.com |

Formation of C-N Bonds (Amine Synthesis): Ammonia, primary amines, and secondary amines serve as excellent nitrogen nucleophiles in SNAr reactions, leading to the synthesis of substituted anilines.

| Substrate | Nucleophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia | Ethanol, 120-122°C, 8-10h | 4-Amino-2-trifluoromethylbenzonitrile | >99% Purity | stackexchange.com |

| 2,4-Dinitrofluorobenzene | N-terminus of a peptide | Mildly basic | N-terminal labeled peptide | Not specified | epo.org |

Formation of C-S Bonds (Thioether Synthesis): Thiolates, generated from thiols and a base, are powerful nucleophiles that readily displace halides from activated aromatic rings to form aryl thioethers.

| Substrate | Nucleophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | 2,4-Dimethylbenzenethiol / K₂CO₃ | DMF, 25°C, 18h | 2-((2,4-Dimethylphenyl)thio)nitrobenzene | Not specified | google.com |

| p-Nitrochlorobenzene | Mercaptoethanol | DMF | Amino-phenyl-beta-hydroxyethyl sulfone intermediate | ~85% | patsnap.com |

Mechanistic Insights into S<sub>N</sub>Ar on Halogenated Nitrobenzenes

Reduction of the Nitro Group

The nitro group of this compound can be chemically reduced to an amino group, yielding the corresponding aniline (B41778) derivative. This transformation is fundamental in organic synthesis, as anilines are versatile precursors for dyes, pharmaceuticals, and other specialty chemicals. The key challenge is often the chemoselective reduction of the nitro group without affecting other functional groups, such as the carbon-halogen bonds. A variety of methods are available for this purpose.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a common choice. youtube.com Other catalysts like platinum or nickel can also be used. This method is often clean and efficient, but care must be taken to prevent hydrodehalogenation (removal of Cl or F), which can be a competing side reaction.

Metal/Acid Reductions: A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com This system effectively reduces the nitro group. A workup with a base is required to neutralize the excess acid and liberate the free amine. youtube.com

Sulfide-based Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₓ), often in an aqueous or alcoholic solution, can selectively reduce one nitro group in dinitro compounds and are also effective for mononitro compounds. stackexchange.com This is known as the Zinin reduction.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or cyclohexene, often in the presence of a catalyst like Pd/C.

Modern Catalytic Systems: Recent research has developed advanced catalysts for the chemoselective reduction of nitro groups under mild conditions. These include nanocomposites like Fe₃O₄-MWCNTs@PEI-Ag and systems like NaBH₄/Ni(PPh₃)₄, which can offer high selectivity and yields. rsc.orgjsynthchem.com

The choice of method depends on the desired selectivity, the scale of the reaction, and the compatibility with other functional groups on the molecule.

| Reagent/Catalyst System | Typical Substrate | Key Features | Citation |

|---|---|---|---|

| H₂ / Pd/C | Nitrobenzene (B124822) | Common catalytic method; potential for hydrodehalogenation. | youtube.com |

| Sn / HCl or Fe / HCl | Nitrobenzene | Classic dissolving metal reduction; requires acidic conditions. | youtube.com |

| Na₂S / S₈ (Zinin Reduction) | Dinitrobenzenes | Good for selective reduction of one nitro group. | stackexchange.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatics | Mild conditions, good yields reported for various nitroarenes. | jsynthchem.com |

| Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄ | Nitroaromatics | Aqueous solution, ambient temperature, magnetically recoverable catalyst. | rsc.org |

| 3-Nitrophenol nitroreductase | 2-Chloro-5-nitrophenol | Enzymatic, highly chemoselective reduction to hydroxylamine (B1172632). | nih.govnih.gov |

Selective Reduction to the Amine: Methodologies and Challenges

The conversion of the nitro group in this compound to an amine is a crucial transformation, yielding 2-chloro-4-fluoro-3-methylaniline (B1590439), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in this reduction is to achieve high selectivity for the nitro group reduction without affecting the chloro, fluoro, and methyl groups.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitro compounds. sci-hub.semdpi.com The reaction is typically carried out under a hydrogen atmosphere, often with a solvent such as ethanol or methanol (B129727). isroset.org The efficiency of the reduction can be influenced by factors like temperature, pressure, catalyst loading, and the solvent used. isroset.org A significant challenge with Pd/C catalysis is the potential for dehalogenation, particularly the removal of the chlorine atom. sci-hub.se This side reaction can be minimized by carefully controlling the reaction conditions. For instance, using methanol as a hydrogen source in a transfer hydrogenation process has been shown to be effective for various nitroarenes, though challenges with dehalogenation of chloro-substituted nitroarenes can still occur. sci-hub.se

Raney Nickel: Raney nickel is another popular catalyst for the hydrogenation of nitroaromatics. google.com It is known for its high activity. However, a major drawback is its propensity to cause hydrodehalogenation, which reduces the yield of the desired haloaniline. google.com To address this, modified Raney-type catalysts have been developed. For example, a Raney-type catalyst consisting of an alloy of nickel, aluminum, and molybdenum has been shown to selectively hydrogenate halonitroaromatic compounds with significantly reduced hydrodehalogenation. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods

| Catalyst | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Pd/C | H₂ gas, solvent (e.g., ethanol, methanol), moderate temperature and pressure. isroset.org | High efficiency, commercially available. sci-hub.se | Potential for dehalogenation (loss of Cl). sci-hub.se |

| Raney Nickel | H₂ gas, solvent (e.g., methanol), 60°C, 18 bars. google.com | High activity. | High risk of hydrodehalogenation. google.com |

| Modified Raney-Ni (Ni/Al/Mo) | H₂ gas, solvent. google.com | High selectivity, minimizes dehalogenation. google.com | May require specific catalyst preparation. |

Metal-mediated reductions offer an alternative to catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) itself is generally not strong enough to reduce nitroarenes. jsynthchem.com However, its reducing power can be significantly enhanced by the addition of transition metal complexes. A system using NaBH₄ in the presence of tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in an ethanol solvent has been shown to effectively reduce nitro compounds to their corresponding amines at room temperature. jsynthchem.com This method provides a milder alternative to some catalytic hydrogenation procedures. The reaction proceeds through the activation of the nitro group by the nickel complex, facilitating the reduction by sodium borohydride. jsynthchem.com

Biocatalytic reductions are emerging as a green and selective alternative for the synthesis of anilines. Certain microorganisms, such as Pseudomonas sp., have been shown to convert various nitroaromatic compounds into their corresponding amino derivatives under aerobic conditions. researchgate.net These enzymatic reductions can offer high selectivity, avoiding the dehalogenation often seen with metal catalysts. The reactions are typically carried out in aqueous media under mild conditions, making them environmentally benign.

Chemoselective Reduction in the Presence of Other Functional Groups

Chemoselectivity is a critical consideration in the reduction of this compound, given the presence of the chloro and fluoro substituents. The goal is to selectively reduce the nitro group while leaving the carbon-halogen bonds intact. As discussed, traditional catalysts like Raney nickel can lead to significant hydrodehalogenation. google.com However, modified catalysts, such as Ni/Al/Mo Raney-type catalysts, have demonstrated high chemoselectivity for the nitro group reduction in halonitroaromatic compounds. google.com Similarly, certain air-stable nickel composite catalysts have shown the ability to hydrogenate nitro-bromobenzene to the corresponding aminobromobenzene, preserving the C-Br bond. mdpi.com This suggests that with the appropriate catalyst design, high chemoselectivity can be achieved in the reduction of this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

Deactivated Aromatic Ring Reactivity and Directing Effects

The benzene ring in this compound is considered to be significantly deactivated towards electrophilic aromatic substitution (EAS). This is primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂) through both inductive and resonance effects. uomustansiriyah.edu.iqwikipedia.org The chloro (-Cl) and fluoro (-F) substituents also contribute to the deactivation of the ring through their inductive electron withdrawal. wikipedia.org In contrast, the methyl (-CH₃) group is an activating group through an inductive effect and hyperconjugation. libretexts.org However, the cumulative deactivating effect of the nitro and halogen groups is expected to outweigh the activating effect of the methyl group, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself.

The directing effects of the substituents determine the position of any further substitution on the aromatic ring. These effects can be either reinforcing (cooperative) or antagonistic (non-cooperative). libretexts.org

Nitro group (-NO₂): A strong deactivating group and a meta-director. wikipedia.orglibretexts.org

Chloro (-Cl) and Fluoro (-F) groups: Deactivating groups but ortho, para-directors. wikipedia.org

Methyl (-CH₃) group: An activating group and an ortho, para-director. libretexts.org

In this compound, the substituents are arranged in a way that their directing effects are largely antagonistic. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The chloro group at position 2 directs to positions 1, 3, and 5. The fluoro group at position 4 directs to positions 3 and 5. The nitro group at position 1 directs to positions 3 and 5.

Considerations for Further Substitution

Detailed Research Findings:

When multiple substituents are present on a benzene ring, the position of the next substitution is determined by a combination of their individual directing effects. libretexts.org In cases of competing directing effects, the most powerful activating group generally governs the regioselectivity. However, steric hindrance can also play a significant role.

For this compound, the available positions for substitution are C5 and C6.

Position C5: This position is meta to the nitro group, ortho to the fluoro group, and meta to the methyl group. The directing effects of the fluoro (ortho) and nitro (meta) groups are reinforcing towards this position.

Position C6: This position is ortho to the nitro group and para to the methyl group. The directing effect of the activating methyl group strongly favors this position.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NO₂ | 1 | Strong Deactivator | Meta |

| -Cl | 2 | Deactivator | Ortho, Para |

| -CH₃ | 3 | Activator | Ortho, Para |

| -F | 4 | Deactivator | Ortho, Para |

Computational and Spectroscopic Characterization of 2 Chloro 4 Fluoro 3 Methyl 1 Nitrobenzene and Its Derivatives

Computational Chemistry Studies

Computational chemistry offers a detailed perspective on the atomic and molecular level, enabling the investigation of various properties of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these studies. d-nb.infoacs.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. globalresearchonline.netresearchgate.net It is particularly favored for its balance of accuracy and computational cost, making it suitable for studying substituted nitrobenzene (B124822) derivatives. d-nb.info The B3LYP hybrid functional, often paired with basis sets like 6-311++G**, is a common choice for such calculations, providing reliable geometric and electronic data. d-nb.info

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a nitro group, a chlorine atom, a fluorine atom, and a methyl group. The geometry of the molecule is not perfectly planar due to the presence of these substituents. mdpi.com The nitro group, in particular, tends to be slightly twisted out of the plane of the benzene ring. mdpi.com This torsion angle is a result of the balance between electronic effects (conjugation with the ring) and steric hindrance from the adjacent methyl and chloro substituents.

Below is an illustrative table of selected optimized geometric parameters for a substituted nitrobenzene, as would be obtained from a DFT calculation.

Interactive Table: Illustrative Optimized Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | N | - | - | 1.48 Å |

| Bond Length | C2 | Cl | - | - | 1.74 Å |

| Bond Length | C4 | F | - | - | 1.35 Å |

| Bond Length | C3 | C(methyl) | - | - | 1.51 Å |

| Bond Angle | O | N | O | - | 124° |

| Dihedral Angle | C2 | C1 | N | O | ~25-35° |

Note: These values are representative for substituted nitrobenzenes and are for illustrative purposes only. Actual values for this compound would require specific calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy band gap, is a key indicator of molecular stability and reactivity. scispace.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the methyl group, reflecting the regions of higher electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring. scispace.com The presence of multiple electron-withdrawing groups (NO₂, Cl, F) would lower the energies of both the HOMO and LUMO, with a significant effect on the LUMO energy, leading to a relatively small HOMO-LUMO gap. A smaller gap suggests higher chemical reactivity and lower kinetic stability.

DFT calculations can provide precise energy values for these orbitals.

Interactive Table: Illustrative Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -3.0 to -4.0 |

| Energy Gap (LUMO-HOMO) | 4.0 to 5.0 |

Note: These values are representative for substituted nitrobenzenes and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. d-nb.info The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP analysis would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction. d-nb.info The region around the hydrogen atoms of the methyl group would also show some negative potential. The most positive potential (blue) would likely be found around the nitro group's nitrogen atom and potentially near the carbon atom attached to the fluorine, indicating susceptibility to nucleophilic attack. The aromatic ring itself would display a complex potential distribution due to the competing electronic effects of the various substituents.

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. acs.orgrsc.orgacs.org Unlike DFT, which includes electron correlation effects through an approximation, the HF method treats electron correlation in a more simplified manner by considering each electron in the mean field of all other electrons. While generally less accurate than DFT for many properties, HF calculations are still valuable, particularly as a starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2). d-nb.infoacs.org

Comparing results from HF and DFT can provide insights into the importance of electron correlation for a particular molecular property. For substituted aromatic compounds, HF calculations can provide a qualitative understanding of the electronic structure, though they may overestimate the HOMO-LUMO gap and provide less accurate geometric parameters compared to DFT methods like B3LYP. rsc.org

Computational methods, especially DFT, are widely employed to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. globalresearchonline.netnih.govnih.gov

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.netnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the experimental IR and Raman bands to specific vibrational modes of the molecule. globalresearchonline.net

Similarly, NMR chemical shifts (for ¹H, ¹³C, ¹⁵N, and ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govuni-bonn.degithub.io These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra, which can be complex for a molecule with multiple, closely-spaced signals. The accuracy of these predictions has significantly improved, making them a reliable tool in structural elucidation. nih.govgithub.ioyoutube.com

Interactive Table: Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NO₂) | ~145-155 |

| C2 (C-Cl) | ~125-135 |

| C3 (C-CH₃) | ~130-140 |

| C4 (C-F) | ~155-165 (JCF) |

| C5 | ~115-125 |

| C6 | ~120-130 |

| C(methyl) | ~15-25 |

Note: These values are representative for substituted nitrobenzenes and are for illustrative purposes only. Chemical shifts are relative to a standard (e.g., TMS). The C4 signal would appear as a doublet due to coupling with fluorine.

Density Functional Theory (DFT) Calculations for Electronic Structure

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of halogenated nitroaromatic compounds is determined through a combination of spectroscopic methods. Each technique provides unique pieces of the structural puzzle, and together they offer a complete picture of the molecular architecture.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

In ¹H NMR, the chemical shift, multiplicity, and coupling constants of the aromatic protons are highly informative. For a derivative like 2-chloro-4-nitrotoluene, the protons on the benzene ring would exhibit signals influenced by the electron-withdrawing nitro group and the halogen, as well as the methyl group. For instance, in 2-chloro-1-methoxy-4-nitrobenzene, the proton signals are observed at δ 8.282, 8.172, and 7.017 ppm. chemicalbook.com Similarly, for 4-fluoronitrobenzene, proton signals appear at δ 8.291 and 7.238 ppm. chemicalbook.com

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. In nitro-substituted aromatic rings, the carbon atom bearing the nitro group is typically shifted downfield. For example, in derivatives of 3-chloro-4-fluoronitrobenzene, the ¹³C chemical shifts have been computationally predicted to be in the range of 117.00 ppm to 164.59 ppm experimentally. nih.gov

¹⁹F NMR is a crucial technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For 2-chloro-4-fluorotoluene (B151448), a related compound, it is used as a qNMR standard, indicating a well-defined resonance. In the case of 1-(fluoromethyl)-4-nitrobenzene, the ¹⁹F NMR signal appears at δ -215.91 ppm. rsc.org

Spin-spin coupling between nuclei provides information about the connectivity of atoms. For example, the coupling between ¹H and ¹⁹F nuclei over several bonds can be observed, providing further structural confirmation. In 4-fluoronitrobenzene, a J-coupling constant of 8.2 Hz is observed between the fluorine and adjacent protons. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | Nucleus | Chemical Shift (ppm) |

| 2-Chloro-1-methoxy-4-nitrobenzene chemicalbook.com | ¹H | 8.282, 8.172, 7.017, 4.027 |

| 4-Fluoronitrobenzene chemicalbook.com | ¹H | 8.291, 7.238 |

| 1-(Fluoromethyl)-4-nitrobenzene rsc.org | ¹H | 5.49, 7.51, 8.23 |

| 3-Chloro-4-fluoronitrobenzene (computational) nih.gov | ¹³C | 117.00 - 164.59 (experimental range) |

| 1-(Fluoromethyl)-4-nitrobenzene rsc.org | ¹³C | 82.8, 123.7, 126.9, 143.3, 147.8 |

| 1-(Fluoromethyl)-4-nitrobenzene rsc.org | ¹⁹F | -215.91 |

This table is for illustrative purposes and shows data for related compounds.

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural framework of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For a derivative of this compound, COSY would definitively connect adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart. This technique is invaluable for piecing together the entire molecular structure, for instance, by connecting the methyl protons to the aromatic carbons or the aromatic protons to the carbon bearing the nitro group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique separates compounds in a mixture before they are introduced into the mass spectrometer. For a pure sample, GC-MS would provide the retention time and the mass spectrum. The mass spectrum of a derivative like 2-chloro-1-fluoro-3-nitrobenzene has been reported. nih.gov

HRMS (High-Resolution Mass Spectrometry) : HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.

ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a soft ionization technique that is particularly useful for polar or fragile molecules, often resulting in the observation of the molecular ion peak with minimal fragmentation. For a derivative, 4-methyl-3-nitrobenzylidene hydrazone, the [M+H]⁺ ion was observed using ESI-HRMS. rsc.org

The fragmentation pattern in the mass spectrum is also diagnostic. For nitroaromatic compounds, characteristic losses of NO₂, O, and NO are often observed.

Table 2: Mass Spectrometry Data for a Derivative of this compound

| Compound | Technique | Observed Ion (m/z) |

| 1-(Fluoromethyl)-4-nitrobenzene rsc.org | GC-MS (EI) | 153.9 (M-H)⁺ |

| 4-Methyl-3-nitrobenzylidene hydrazone rsc.org | HRMS (ESI) | 180.0767 [M+H]⁺ |

This table is for illustrative purposes and shows data for related compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies.

For a nitroaromatic compound, the most prominent IR bands are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). For example, in 1-(fluoromethyl)-3-nitrobenzene, these bands are observed at 1526 cm⁻¹ and 1349 cm⁻¹. rsc.org

The C-Cl stretching vibration is typically found in the region of 600-800 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region. The IR spectrum of the related compound 2-chloro-1-methyl-4-nitrobenzene is available in the NIST database. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C stretching vibrations of the aromatic ring and the symmetric stretch of the nitro group.

Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Compound and Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500-1560 | 1-(Fluoromethyl)-3-nitrobenzene: 1526 rsc.org |

| NO₂ | Symmetric Stretch | 1335-1385 | 1-(Fluoromethyl)-3-nitrobenzene: 1349 rsc.org |

| C-H (Aromatic) | Stretch | 3000-3100 | 1-(Fluoromethyl)-4-nitrobenzene: 3115, 3086 rsc.org |

| C-F | Stretch | 1000-1400 | - |

| C-Cl | Stretch | 600-800 | - |

This table is for illustrative purposes and shows data for related compounds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically show characteristic absorptions in the UV region. The presence of a nitro group, which is a chromophore, extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic or red shift).

For nitro-substituted phenols, electronic transitions such as n→π* and π→π* are observed. sigmaaldrich.com For a derivative of this compound, one would expect to see absorption bands corresponding to the electronic transitions of the substituted nitrobenzene ring system. The exact position of the absorption maxima (λ_max) would be influenced by the combination of the chloro, fluoro, and methyl substituents. Studies on related compounds like 4-chloro-3-nitrophenol (B1362549) and 2-chloro-4-nitrophenol (B164951) have investigated their electronic spectra. sigmaaldrich.com

Synthetic Applications of 2 Chloro 4 Fluoro 3 Methyl 1 Nitrobenzene in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

Chlorinated nitroaromatic compounds are recognized as significant starting materials in the creation of diverse heterocyclic structures and are integral to the synthesis of various industrial chemicals, including pharmaceuticals. mdpi.com The presence of multiple functional groups on the aromatic ring of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutically relevant scaffolds.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While direct synthesis of a specific commercial API starting from this compound is not prominently documented in publicly available research, the structural motifs present in this compound are found in various bioactive molecules. For instance, related chloronitrobenzene derivatives are utilized in the industrial production of drugs. mdpi.com The reduction of the nitro group to an aniline (B41778), a common transformation for nitroaromatic compounds, yields an amino group that is a key functional handle for building larger molecular structures. This subsequent aniline can undergo a variety of coupling reactions to form amides, ureas, and other functionalities prevalent in APIs.

Synthesis of Heterocyclic Compounds

This compound is classified as a fluorinated heterocyclic synthetic block, indicating its role in constructing cyclic compounds containing atoms of at least two different elements in their rings. The strategic positioning of the chloro and fluoro groups allows for selective nucleophilic aromatic substitution reactions, which are fundamental in the formation of heterocyclic systems.

Research on related compounds underscores this potential. For example, 1-chloro-2-methyl-4-nitrobenzene, an isomer of the title compound, has been prepared as a key starting material for the synthesis of various heterocyclic compounds. mdpi.com Furthermore, studies involving the cyclization of diarylamines, which can be prepared from reactions of chloro-nitroaromatics, lead to the formation of 3-cyanocarbazoles, which are key intermediates in the total synthesis of pyrido[4,3-b]carbazoles, a class of compounds with recognized biological activity. researchgate.net

Chiral Synthesis Applications

Currently, there is no specific information available in the reviewed literature detailing the direct application of this compound in chiral synthesis.

Building Block in Agrochemical Development

The development of new agrochemicals often relies on the use of versatile chemical intermediates that can be readily modified to optimize biological activity. Nitroaromatic compounds and their halogenated derivatives are established starting materials for a wide array of pesticides. fluorobenzene.ltd

Precursor for Herbicides, Insecticides, and Fungicides

This compound serves as a valuable precursor in the agrochemical industry. A closely related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, which can be synthesized from 2-chloro-4-fluorotoluene (B151448), is a key intermediate in the production of the herbicide saflufenacil. google.com This highlights the importance of the substituted chlorofluoronitrobenzene core in building herbicidally active molecules.

The general class of chlorinated nitroaromatic compounds is crucial for the synthesis of various pesticides. mdpi.com The specific substitution pattern of this compound offers a unique starting point for creating novel agrochemicals with potentially enhanced efficacy and selectivity.

Role in Material Science and Fine Chemical Production

Beyond its applications in the life sciences, this compound and its derivatives are also employed in material science and the broader chemical industry. It is considered a key organic building block and a fine chemical intermediate. bldpharm.com

The presence of fluorine in the molecule can impart unique properties to materials, such as thermal stability and altered electronic characteristics. A related compound, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, is an important intermediate in the synthesis of phenanthrenes. researchgate.net These phenanthrene (B1679779) derivatives are utilized in the development of organic semiconductors and conjugated polymers, which are of significant interest for applications in electronic and optoelectronic devices, including light-emitting diodes. researchgate.net This suggests a potential application pathway for derivatives of this compound in the field of advanced materials.

Synthesis of Dyes and Pigments

The transformation of this compound into its corresponding aniline derivative is a critical first step in the synthesis of certain azo dyes. The general principle involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions. nih.gov

The synthesis of the key intermediate, 2-chloro-4-fluoro-3-methylaniline (B1590439), can be achieved by the reduction of this compound (also known as 2-chloro-6-fluoro-3-nitrotoluene). A common method involves using hydrogen-reduced iron in a mixture of isopropanol (B130326) and water, with a catalytic amount of hydrochloric acid. The reaction is typically carried out at reflux temperature for several hours. google.com

Once 2-chloro-4-fluoro-3-methylaniline is obtained, it can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive species that can then be coupled with various electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines, to produce a wide range of azo dyes. The specific color and properties of the resulting dye are determined by the chemical nature of the coupling partner.

While specific examples of commercial dyes synthesized directly from 2-Chloro-4-fluoro-3-methylaniline are not extensively detailed in readily available literature, the principles of azo dye chemistry strongly support its utility as a precursor. The presence of the chloro and fluoro groups in the diazonium component can influence the final color and fastness properties of the dye. For instance, fluorinated azo dyes are known for their high brightness.

Table 1: Key Intermediates in Azo Dye Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | 90292-62-9 | C₇H₅ClFNO₂ | Starting Material |

| 2-Chloro-4-fluoro-3-methylaniline | 90292-63-0 | C₇H₇ClFN | Diazo Component Precursor |

| Nitrous Acid | 7782-77-6 | HNO₂ | Diazotizing Agent |

Development of Functional Materials

The unique electronic and structural features of this compound and its derivatives make them valuable building blocks for the creation of functional materials, particularly polymers with specialized properties. The primary route to these materials is again through the versatile intermediate, 2-Chloro-4-fluoro-3-methylaniline.

Substituted anilines, including those with halogen substituents, are known monomers for the synthesis of conducting polymers like polyaniline. The polymerization of anilines can be achieved through chemical or electrochemical oxidation. The properties of the resulting polymer, such as solubility, conductivity, and thermal stability, are significantly influenced by the nature and position of the substituents on the aniline ring. fishersci.ca

For instance, fluorinated polyanilines have been synthesized from various fluorine-substituted aniline monomers. fishersci.ca These polymers often exhibit enhanced solubility in organic solvents compared to unsubstituted polyaniline, which is a significant advantage for processing and device fabrication. The presence of both chloro and fluoro groups on the aniline monomer derived from this compound would be expected to impart specific electronic and steric effects, thereby tuning the properties of the final polymer. While specific research detailing the polymerization of 2-Chloro-4-fluoro-3-methylaniline is not prominent, the established principles of polyaniline synthesis provide a clear framework for its potential application in this area.

A related compound, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, has been identified as an important intermediate in the synthesis of organic semiconductors and conjugated polymers. These materials are of great interest for their applications in electronic and optoelectronic devices, including light-emitting diodes (LEDs). This highlights the potential of substituted nitrobenzene (B124822) derivatives in the development of advanced functional materials.

Table 2: Potential Functional Material Synthesis

| Precursor Compound | Potential Functional Material | Synthetic Approach | Potential Applications |

| 2-Chloro-4-fluoro-3-methylaniline | Substituted Polyaniline | Oxidative Polymerization | Conducting materials, sensors, electrochromic devices |

| 2-Chloro-4-fluoro-3-methylaniline | Complex Heterocyclic Compounds | Multi-step organic synthesis | Organic electronics, photovoltaics |

Advanced Research Topics and Future Directions

Photochemical Transformations of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene Analogues

The photochemistry of nitroaromatic compounds is a rich and complex field, with reactions often proceeding through excited triplet states. While specific photochemical studies on this compound are limited, the behavior of its analogues provides a framework for predicting its photochemical reactivity.

UV irradiation of substituted chlorobenzenes in benzene (B151609) can lead to the formation of corresponding biphenyls, sometimes accompanied by reductive dechlorination. rsc.org In the case of dihalobenzenes, such as m-chlorofluorobenzene, selective replacement of the heavier halogen is often observed. rsc.org However, chloronitrobenzenes have been reported to be photostable in benzene but can be slowly reduced to nitrobenzene (B124822) upon irradiation in ethanol (B145695). rsc.org

The photolysis of fluorinated pharmaceuticals and pesticides is an area of active investigation, revealing that the fate of fluorinated motifs is highly dependent on the molecular structure. nih.gov For instance, photolysis can lead to the formation of various fluorinated byproducts, and in some cases, defluorination. nih.gov Computational studies combined with experimental techniques like 19F NMR and mass spectrometry are powerful tools for identifying these photoproducts. nih.gov

The study of photochemical transformations of analogues of this compound is crucial for understanding their environmental fate and for developing novel synthetic applications, such as photo-induced cross-coupling reactions.

Mechanistic Studies of Novel Reactions

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, mechanistic studies would primarily focus on nucleophilic aromatic substitution (SNAr), a key reaction for this class of compounds.

The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, the solvent, and the substitution pattern on the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

Kinetic studies on the reaction of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols have suggested a mechanism that is borderline between concerted and stepwise pathways. frontiersin.orgresearchgate.net The rate-determining step can be influenced by factors such as the pKa of the nucleophile and the stability of the intermediate Meisenheimer complex. frontiersin.org

Thermodynamic studies, often complemented by computational chemistry, provide insights into the relative energies of reactants, intermediates, transition states, and products. These studies are crucial for understanding the regioselectivity of SNAr reactions, for example, whether the nucleophile will preferentially displace the chlorine or the fluorine atom in this compound.

A comprehensive kinetic and thermodynamic analysis of reactions involving this compound would provide valuable data for optimizing reaction conditions and predicting the outcome of new transformations.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. Computational chemistry plays a pivotal role in elucidating the geometry and energetics of transition states in SNAr reactions.

Theoretical calculations have been used to model the transition states for the addition of nucleophiles to nitroarenes. amazonaws.comnih.govresearchgate.netnih.gov These studies have shown that the addition of a nucleophile to a position occupied by a hydrogen atom can be kinetically favored over addition to a carbon bearing a halogen, leading to the formation of a σH adduct. researchgate.netnih.gov The subsequent steps, including the potential for this adduct to rearrange or for a slower, thermodynamically controlled substitution of the halogen to occur, determine the final product distribution. researchgate.net

For this compound, transition state analysis would be instrumental in understanding the competition between the displacement of the chloro and fluoro substituents. Factors such as the C-Cl versus C-F bond strengths, the stability of the corresponding Meisenheimer intermediates, and the energies of the transition states for the departure of the leaving groups would all need to be considered.

Future research employing advanced computational methods, such as density functional theory (DFT), will continue to refine our understanding of the transition states involved in the reactions of this compound and its analogues, paving the way for the rational design of more efficient and selective synthetic processes.

Bioorganic and Medicinal Chemistry Interfaces

The interaction of synthetic molecules with biological systems is a critical area of research, offering pathways to new therapeutic agents and a better understanding of biochemical processes. For a polysubstituted aromatic compound like this compound, the interface with bioorganic and medicinal chemistry is rich with potential.

Enzyme-catalyzed Reactions Involving Aromatic Compounds

The enzymatic transformation of nitroaromatic compounds is a well-documented phenomenon with significant implications for bioremediation and drug metabolism. nih.govnih.gov Enzymes, particularly from microbial sources, have evolved diverse strategies to metabolize these often-recalcitrant molecules. nih.gov Two primary classes of enzymes are of particular relevance: nitroreductases and dioxygenases.

Nitroreductases catalyze the reduction of the nitro group (-NO2) to amino (-NH2) or hydroxylamino (-NHOH) groups. nih.gov This transformation is crucial as it can dramatically alter the compound's biological activity and is often the first step in its degradation. nih.gov The reaction proceeds via highly reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov These enzymes are being explored for applications in cancer therapy, where they can activate nitroaromatic prodrugs specifically in the hypoxic environment of tumors. nih.gov

Dioxygenases are another key class of enzymes that initiate the degradation of aromatic rings by introducing two hydroxyl groups. nih.govnormalesup.org For nitroaromatic compounds, this can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols. nih.gov These catechols are then substrates for ring-cleavage dioxygenases, opening the path for complete mineralization. The substrate specificity of these enzymes is a subject of intense research, with efforts to engineer dioxygenases for enhanced activity towards specific pollutants like dichloronitrobenzene. nih.gov

For this compound, it is hypothesized that it could be a substrate for both types of enzymes. The presence of halogen substituents (chloro and fluoro) can influence the rate and regioselectivity of these enzymatic reactions. For instance, studies on chloronitrobenzene (CNB) isomers have shown that nitroarene dioxygenases can oxidize them to chlorocatechols, which can be further degraded. nih.gov The methyl group may also affect enzyme binding and catalytic efficiency.

| Enzyme Class | General Reaction on Nitroaromatics | Potential Product from this compound |

| Nitroreductase | Reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) groups. | 2-Chloro-4-fluoro-3-methylaniline (B1590439) |

| Dioxygenase | Dihydroxylation of the aromatic ring, often leading to the elimination of the nitro group as nitrite. | 3-Chloro-5-fluoro-4-methyl-catechol |

This table presents hypothesized reactions based on known enzymatic activities on analogous compounds.

Computational Design and Prediction of Reactivity

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For a molecule like this compound, computational methods can offer profound insights into its reactivity and potential biological effects.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. researchgate.netnih.govnih.gov These models are essential for prioritizing the synthesis of new molecules and for regulatory risk assessment. researchgate.netmdpi.com

For derivatives of this compound, a QSAR model could be developed to predict a specific endpoint, such as toxicity to an aquatic organism or inhibitory activity against a particular enzyme. nih.govnih.gov The model would be built using a dataset of related compounds and a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Common descriptors used in QSAR studies of nitroaromatic compounds include:

Hydrophobicity (logP): Represents the partitioning of the molecule between an oily and an aqueous phase, influencing its uptake and distribution in biological systems.